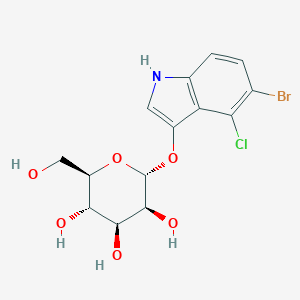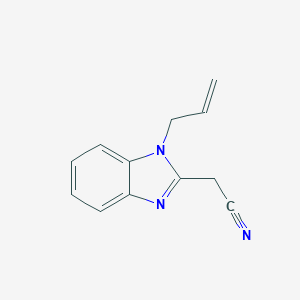
2,5-Dibrom-3-hexylthiophen
Übersicht
Beschreibung
Synthesis Analysis
2,5-Dibromo-3-hexylthiophene is synthesized through a series of steps beginning with the bromination of 3-hexylthiophene. This process introduces bromine atoms at the 2 and 5 positions of the thiophene ring, making it a versatile precursor for further chemical reactions, including polymerization via palladium-catalyzed cross-coupling reactions (Ikram et al., 2015).
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3-hexylthiophene is characterized by a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a hexyl chain at the 3 position. This structure is conducive to regioregular polymerization, leading to polymers with well-defined structures, a crucial factor for achieving high performance in electronic devices. The regioregularity and the molecular weight of the resulting polymers can be finely tuned through the polymerization conditions, significantly affecting their electronic properties and solubility (Wang et al., 2010).
Chemical Reactions and Properties
2,5-Dibromo-3-hexylthiophene undergoes various chemical reactions, with the most notable being its role in the Suzuki cross-coupling reaction. This reaction allows for the polymerization of the monomer to form poly(3-hexylthiophene) (P3HT), a polymer known for its excellent charge carrier mobility and stability. The presence of bromine atoms makes it an ideal candidate for coupling reactions, leading to a wide range of thiophene-based polymers with varied properties (Ikram et al., 2016).
Physical Properties Analysis
The physical properties of 2,5-Dibromo-3-hexylthiophene, such as solubility, boiling point, and melting point, are influenced by the alkyl chain length and the presence of bromine atoms. These properties determine the monomer's processability and its suitability for various synthesis methods. Polymers derived from this monomer exhibit high thermal stability and good solubility in common organic solvents, making them suitable for solution processing in the fabrication of electronic devices.
Chemical Properties Analysis
The chemical properties of 2,5-Dibromo-3-hexylthiophene, including its reactivity and stability, play a crucial role in its polymerization behavior and the properties of the resulting polymers. The bromine atoms act as functional groups that can participate in cross-coupling reactions, allowing for the synthesis of a wide array of polythiophene derivatives. These derivatives can be engineered to exhibit desirable electronic properties, such as high electrical conductivity and semiconducting behavior, essential for their application in organic electronics.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
2,5-Dibrom-3-hexylthiophen: ist ein wertvolles Monomer im Bereich der organischen Elektronik. Es wird zur Synthese von regioregulärem-P3HT-regiosymmetrischem-P3HT verwendet, einem Diblock-Polymer, das aufgrund seiner leitenden Eigenschaften Anwendungen in organischen elektronischen Geräten findet .
Photokatalytische Anwendungen
Diese Verbindung ist auch bei der Synthese von P3HT (Poly(3-hexylthiophen)) von Bedeutung, das Potenzial für photokatalytische Anwendungen aufweist. Dies könnte zu Fortschritten bei der Entwicklung neuer Materialien für die Umwandlung von Sonnenenergie führen .
Medizinische Chemie
Derivate von This compound wurden synthetisiert und auf ihre pharmakologischen Aspekte untersucht. Diese Derivate zeigen eine Reihe von Aktivitäten, darunter hämolytische, antithrombotische und Biofilminhibition-Aktivitäten, was auf potenzielle medizinische Anwendungen hindeutet .
Antitumoraktivität
Einige spezifische Derivate von This compound haben eine vielversprechende Antitumoraktivität gezeigt. Zum Beispiel haben bestimmte Verbindungen eine signifikante Wirksamkeit gegen 4T1- und MCF-7-Zellen gezeigt, die Modelle für die Brustkrebsforschung sind .
Biofilminhibition
Die Fähigkeit, Biofilme zu hemmen, ist entscheidend bei der Bekämpfung bakterieller Infektionen, insbesondere bei denen, die gegen Antibiotika resistent sind. Derivate von This compound haben eine ausgezeichnete Biofilminhibition-Aktivität gezeigt, die bei der Entwicklung neuer antibakterieller Behandlungen von Vorteil sein könnte .
Antithrombotische Eigenschaften
Die antithrombotische Aktivität von This compound-Derivaten ist ein weiterer interessanter Bereich. Diese Eigenschaft ist wichtig für die Entwicklung von Behandlungen für Thrombosen, einem Zustand, der durch Blutgerinnsel gekennzeichnet ist
Wirkmechanismus
Target of Action
2,5-Dibromo-3-hexylthiophene is primarily used as a monomer in the synthesis of conductive polymers . Its primary targets are the arylboronic acids with which it reacts to form corresponding thiophene derivatives .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids under controlled and optimal reaction conditions . The different substituents present on arylboronic acids significantly influence the overall properties of the resulting products .
Biochemical Pathways
The compound is involved in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer used in organic electronics . It also participates in the synthesis of P3HT, which has potential applications in photocatalysis . The compound’s role in these pathways contributes to the development of materials with controllable band gaps .
Result of Action
The action of 2,5-Dibromo-3-hexylthiophene results in the formation of new thiophene derivatives with varying properties depending on the substituents present on the arylboronic acids . Some of these derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-hexylthiophene are influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a catalyst, play a crucial role in the Suzuki cross-coupling reaction . Additionally, the nature of the arylboronic acids used in the reaction can significantly affect the properties of the resulting thiophene derivatives .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that it can interact with various enzymes and proteins due to its conductive properties . The nature of these interactions is largely dependent on the specific biomolecules involved and the environmental conditions.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2,5-dibromo-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFIAVPXHGRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156074-98-5 | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156074-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50888890 | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116971-11-0, 156074-98-5 | |
| Record name | 2,5-Dibromo-3-hexylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116971-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116971110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(3-hexylthiophene-2,5-diyl) regioregular | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


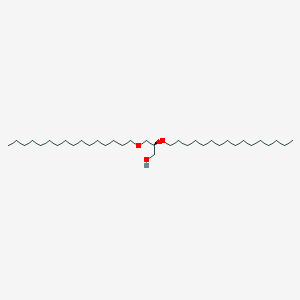
![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
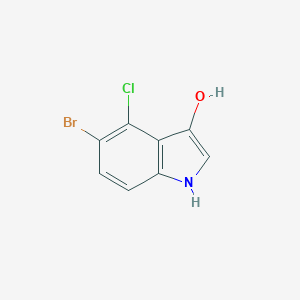

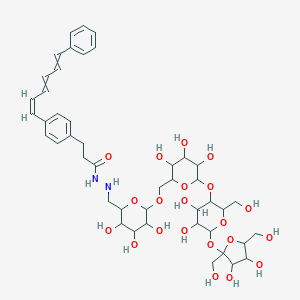
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)
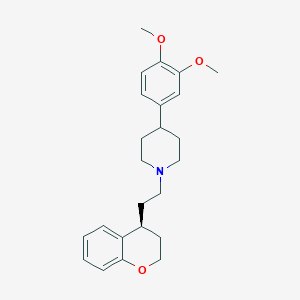
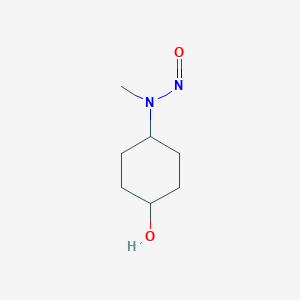
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

